molecular formula C6H5BrN2O B182952 5-Bromonicotinamide CAS No. 28733-43-9

5-Bromonicotinamide

Cat. No. B182952
CAS No.: 28733-43-9
M. Wt: 201.02 g/mol
InChI Key: YOQRXZIMSKLRCY-UHFFFAOYSA-N
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Patent
US05215738

Procedure details

All of the 5-bromonicotinoyl chloride prepared above was dissolved in 100 ml hot 1,2-dimethyoxyethane and added slowly during about 15 min to 500 ml cold, concentrated NH4OH in a 1 l round-bottom flask. The mixture was then stirred 1.5 hr at -10° C. to about 5° C. followed by filtration to collect white crystalline plates of 5-bromonicotinamide which were dried at 56° C. for 1.0 min to afford 17.79 g (89.2% yield) mp 222°-223° C. (lit. 224°-225° C., Czuba, W., Rec Trav Chim (1963) 82: 988-996; lit 141°-142° C., Morisawa, Y., J Med Chem (1977) 20: 129).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].[NH4+:11].[OH-]>COCCOC>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH2:11])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)Cl)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred 1.5 hr at -10° C. to about 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added slowly during about 15 min to 500 ml cold
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
to collect white crystalline plates of 5-bromonicotinamide which
CUSTOM
Type
CUSTOM
Details
were dried at 56° C. for 1.0 min
Duration
1 min
CUSTOM
Type
CUSTOM
Details
to afford 17.79 g (89.2% yield) mp 222°-223° C. (lit. 224°-225° C., Czuba, W., Rec Trav Chim (1963) 82: 988-996; lit 141°-142° C., Morisawa, Y., J Med Chem (1977) 20: 129)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
BrC=1C=NC=C(C(=O)N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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